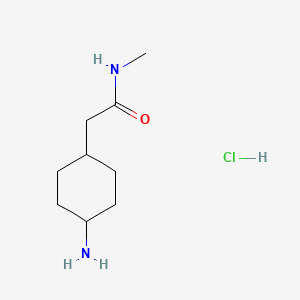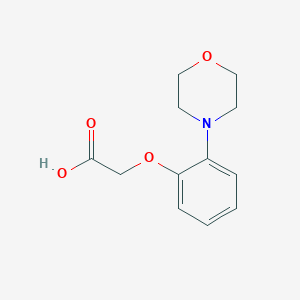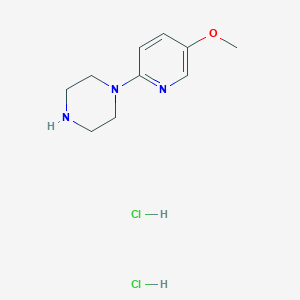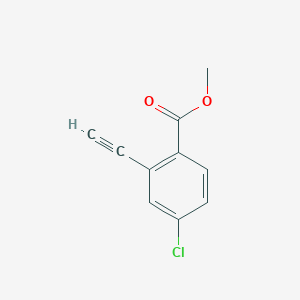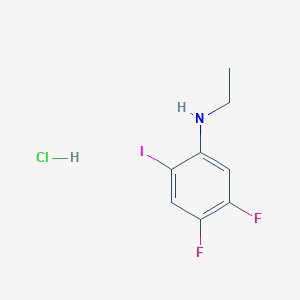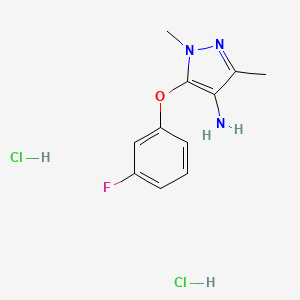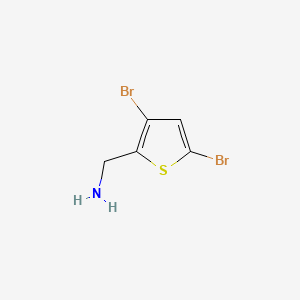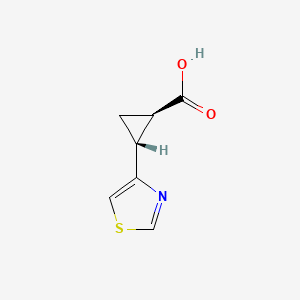
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid: is a chemical compound characterized by its unique cyclopropane ring structure fused with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the construction of the cyclopropane ring followed by the introduction of the thiazole group. One common approach is the cyclopropanation of a suitable precursor using reagents like diazomethane or Simmons-Smith reagent. The thiazole ring can be introduced through cyclization reactions involving thiourea derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, involving reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can lead to various substituted thiazoles or cyclopropanes.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various industrial applications, including coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropane ring contributes to the compound's stability and reactivity, enhancing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
2-(1,3-thiazol-4-yl)ethanol: Similar thiazole-containing compound with different functional groups.
Cyclopropane-1-carboxylic acid: Cyclopropane derivative without the thiazole ring.
Thiazole-4-carboxylic acid: Thiazole derivative without the cyclopropane ring.
Uniqueness: rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid stands out due to its combination of the cyclopropane and thiazole rings, which provides unique chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-1-4(5)6-2-11-3-8-6/h2-5H,1H2,(H,9,10)/t4-,5-/m1/s1 |
InChI Key |
MKSDXNGCVGFNQD-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CSC=N2 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)
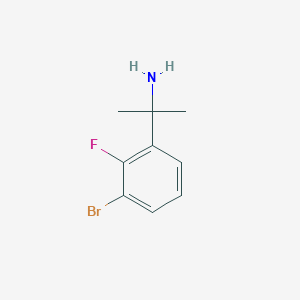


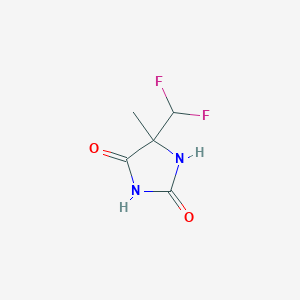
![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
